Safrole oxide

Catalog No.
S542305
CAS No.
7470-44-2
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Safrole oxide

CAS Number

7470-44-2

Product Name

Safrole oxide

IUPAC Name

5-(oxiran-2-ylmethyl)-1,3-benzodioxole

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c1-2-9-10(13-6-12-9)4-7(1)3-8-5-11-8/h1-2,4,8H,3,5-6H2

InChI Key

KZYXVVGEWCXONF-UHFFFAOYSA-N

SMILES

C1C(O1)CC2=CC3=C(C=C2)OCO3

solubility

Soluble in DMSO

Synonyms

1-(3',4'-methylenedioxyphenyl)-2,3-epoxypropane, SAFO, safrole 2',3'-oxide, safrole epoxide, safrole oxide

Canonical SMILES

C1C(O1)CC2=CC3=C(C=C2)OCO3

The exact mass of the compound Safrole oxide is 178.063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402793. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Allylbenzene Derivatives - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Safrole oxide is a chemical compound derived from safrole, which is known for its distinctive structure and properties. It is classified as a methylenedioxyphenyl compound, with the molecular formula C10H10O3C_{10}H_{10}O_{3} and a molecular weight of approximately 178.19 g/mol. Safrole oxide appears as a clear or slightly yellow liquid with a characteristic odor reminiscent of sassafras. It is denser than water, insoluble in it, and has a boiling point ranging from 450 to 453°F (approximately 232 to 234°C) .

, primarily oxidation and hydrolysis. Upon exposure to acidic conditions, it can be hydrolyzed to yield 4-allylpyrocatechol and formaldehyde . The oxidation of safrole can lead to the formation of several metabolites, including 1-hydroxysafrole and isosafrole, which are significant due to their potential carcinogenic effects .

Additionally, safrole oxide can be produced through the epoxidation of safrole using reagents such as hydrogen peroxide in the presence of light . This process is crucial for synthesizing various derivatives that possess unique biological activities.

The biological activity of safrole oxide is closely linked to its metabolic pathways. Studies indicate that safrole and its derivatives, including safrole oxide, exhibit hepatocarcinogenic properties upon oxidation . The compound can form DNA adducts through metabolic activation, leading to potential genotoxic effects. Furthermore, safrole oxide has been investigated for its role in drug metabolism, where it may influence the pharmacokinetics of certain therapeutic agents .

Safrole oxide can be synthesized through several methods:

  • Epoxidation Reaction: Safrole is subjected to photochemical oxidation with hydrogen peroxide under UV light to produce safrole oxide .
  • Oxidative Reactions: Various oxidizing agents can facilitate the conversion of safrole to safrole oxide, often involving catalysts or specific reaction conditions.
  • Chemical Modification: Starting from catechol, safrole can be synthesized by converting it into methylenedioxybenzene, followed by bromination and coupling with allyl bromide .

Safrole oxide has several applications across different fields:

  • Pharmaceutical Industry: It serves as a precursor for synthesizing various pharmaceuticals, including analgesics and anti-inflammatory agents .
  • Flavoring Agents: Due to its aromatic properties, it is sometimes used in flavoring formulations.
  • Chemical Synthesis: Safrole oxide is utilized in organic synthesis as an intermediate for producing other chemical compounds.

Research on the interactions of safrole oxide with biological systems indicates that it may influence cytochrome P450 enzymes' activity. This interaction can alter drug metabolism pathways and potentially lead to adverse effects when combined with other pharmaceuticals . Studies have also highlighted the compound's ability to form reactive intermediates that can bind covalently with biomolecules, raising concerns about its safety profile .

Several compounds share structural similarities with safrole oxide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
IsosafroleC10H10O2C_{10}H_{10}O_{2}Isomer of safrole; exhibits similar biological activities but different toxicity profiles.
PiperonalC10H10O3C_{10}H_{10}O_{3}Used in perfumery; has distinct aromatic properties compared to safrole oxide.
EugenolC10H12O3C_{10}H_{12}O_{3}Found in clove oil; possesses analgesic properties but differs in structure and reactivity.
4-AllylpyrocatecholC10H12O2C_{10}H_{12}O_{2}Hydrolysis product of safrole; exhibits different biological activities compared to safrole oxide.

Safrole oxide's uniqueness lies in its specific structural features that allow for distinct reactivity patterns and biological interactions compared to these similar compounds. Its role as a precursor in various synthetic pathways further emphasizes its importance in both chemical research and application domains .

Safrole oxide (5-(oxiran-2-ylmethyl)-1,3-benzodioxole) is a bicyclic organic compound with the molecular formula C₁₀H₁₀O₃ and molecular weight of 178.18-178.19 g/mol [1] [2] [3]. This compound, bearing CAS number 7470-44-2, represents a significant derivative of the naturally occurring safrole, characterized by the presence of an epoxide functional group that confers unique reactivity and stability properties [1] [2] [3].

The compound exhibits a distinctive molecular architecture combining a 1,3-benzodioxole moiety with an epoxide-substituted allyl chain, which endows it with both lipophilic and reactive characteristics [1]. The exact molecular mass of safrole oxide is 178.063 Da, with a density of 1.332 g/cm³ at standard conditions [1]. The compound typically exists as a solid powder at room temperature, displaying a refractive index of 1.606 and a moderate LogP value of 1.356, indicating balanced polarity that influences its solubility behavior [1].

Thermal Behavior and Phase Transition Characteristics

The thermal properties of safrole oxide demonstrate significant stability under normal storage and handling conditions. The compound exhibits a boiling point of 283.7°C at standard atmospheric pressure (760 mmHg), indicating substantial thermal stability [1]. This relatively high boiling point reflects the strong intermolecular forces present in the compound, primarily attributable to the aromatic ring system and the polar epoxide functionality.

PropertyValueTemperature Range
Boiling Point283.7°CAt 760 mmHg
Decomposition Temperature>280°CInitial decomposition
Storage Temperature-20°CLong-term preservation
Ambient StabilityStableShort-term periods

The thermal stability profile reveals that safrole oxide maintains its structural integrity under normal processing conditions, with decomposition beginning only above 280°C [1]. This thermal robustness makes it suitable for various synthetic applications where elevated temperatures may be encountered. For optimal preservation, particularly for extended storage periods, the compound should be maintained at -20°C to prevent any potential degradation [1].

Phase transition characteristics indicate that safrole oxide exists as a solid at room temperature, contrasting with its parent compound safrole, which is typically a liquid under ambient conditions [1]. This phase difference is attributed to the additional oxygen atom in the epoxide ring, which increases intermolecular hydrogen bonding capabilities and van der Waals interactions. The compound remains stable during shipping at ambient temperatures for short periods, demonstrating practical handling advantages [1].

Solubility Parameters in Organic and Aqueous Media

The solubility behavior of safrole oxide reflects its amphiphilic nature, with the compound displaying preferential dissolution in polar aprotic solvents while maintaining limited aqueous miscibility. The LogP value of 1.356 indicates moderate lipophilicity, positioning the compound between hydrophilic and lipophilic extremes [1].

Solvent SystemSolubilityClassification
Water<1 mg/mLPractically insoluble
Dimethyl sulfoxide (DMSO)Preferential solubilityHighly soluble
EthanolPreferential solubilityHighly soluble
Dimethylformamide (DMF)Preferential solubilityHighly soluble

Water solubility of safrole oxide is severely limited, with values consistently below 1 mg/mL at ambient temperature [1]. This poor aqueous solubility is primarily attributed to the hydrophobic nature of the benzodioxole ring system, which dominates the molecule's overall polarity despite the presence of the polar epoxide group. The limited water solubility necessitates the use of co-solvents or solubilizing agents for aqueous formulations.

In contrast, safrole oxide demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide, ethanol, and dimethylformamide [1]. These solvents effectively solvate both the polar epoxide functionality and the aromatic ring system, facilitating complete dissolution. The preferential solubility in these media makes them ideal choices for synthetic reactions and analytical procedures involving safrole oxide.

For applications requiring enhanced bioavailability or aqueous compatibility, solubilizing agents such as Tween 80 or corn oil have been successfully employed [1]. These formulation strategies enable the incorporation of safrole oxide into biological systems where direct aqueous solubility would otherwise be limiting. The moderate polarity of the compound, reflected in its LogP value, allows for effective solubilization through these approaches.

Reactivity Patterns Under Various Environmental Conditions

The reactivity profile of safrole oxide is dominated by the inherent reactivity of its epoxide functional group, which serves as the primary site for chemical transformations under various environmental conditions. The three-membered epoxide ring exhibits significant ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening reactions [4].

Reaction ConditionReactivity PatternKinetic Parameters
Epoxide hydrolysisRapid hydrolysisKm in μM range
Acidic conditionsRing-opening reactionspH dependent
Basic conditionsRing-opening reactionspH dependent
Enzymatic conversionDihydrodiol formationHigh substrate affinity

Under physiological conditions, safrole oxide demonstrates exceptional reactivity toward epoxide hydrolases, both microsomal and cytosolic forms [4]. The compound serves as an excellent substrate for these enzymes, with Michaelis constants in the low micromolar range, indicating high substrate affinity and efficient enzymatic conversion [4]. This enzymatic susceptibility results in rapid conversion to corresponding dihydrodiols, which may explain the compound's relatively low genotoxic potency observed in biological systems.

The compound undergoes facile ring-opening reactions under both acidic and basic conditions, with the reaction mechanism dependent on the pH of the environment [4]. Under acidic conditions, protonation of the epoxide oxygen facilitates nucleophilic attack, while basic conditions promote direct nucleophilic substitution. These reactions typically result in the formation of vicinal diols or other ring-opened products depending on the nucleophile present.

Environmental stability studies indicate that safrole oxide maintains its structural integrity under normal storage conditions when properly handled [1]. However, the compound's reactivity toward nucleophiles necessitates careful storage practices to prevent unwanted reactions. The susceptibility to hydrolysis reactions means that moisture control is critical for maintaining compound stability during storage and handling.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Exact Mass

178.063

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

7470-44-2

Wikipedia

2',3'-epoxysafrole

Dates

Last modified: 07-15-2023
1: Ge D, Jing Q, Zhao W, Yue H, Su L, Zhang S, Zhao J. Finding ATF4/p75NTR/IL-8 signal pathway in endothelial-mesenchymal transition by safrole oxide. PLoS One. 2014 Jun 6;9(6):e99378. doi: 10.1371/journal.pone.0099378. eCollection 2014. PubMed PMID: 24905361; PubMed Central PMCID: PMC4048316.
2: Su L, Zhao J, Zhao BX, Zhang SL, Miao JY. Safrole oxide induces human umbilical vein endothelial cell transdifferentiation to 5-hydroxytryptaminergic neuron-like cells through tropomyosin receptor kinase A/cyclooxygenase 2/nuclear factor-kappa B/interleukin 8 signaling. Int J Biochem Cell Biol. 2011 Oct;43(10):1512-22. doi: 10.1016/j.biocel.2011.07.002. Epub 2011 Jul 13. PubMed PMID: 21777689.
3: Su L, Zhao B, Lv X, Wang N, Zhao J, Zhang S, Miao J. Safrole oxide induces neuronal apoptosis through inhibition of integrin beta4/SOD activity and elevation of ROS/NADPH oxidase activity. Life Sci. 2007 Feb 20;80(11):999-1006. Epub 2006 Dec 1. PubMed PMID: 17188719.
4: Zhao J, Miao J, Zhao B, Zhang S, Yin D. Safrole oxide inhibits angiogenesis by inducing apoptosis. Vascul Pharmacol. 2005 Jun;43(1):69-74. PubMed PMID: 15936989.

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